Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group at the 3-position of the pyrazole ring and a 3-methoxyphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with 3-methoxybenzoyl chloride, followed by esterification. One common method includes:
Cyclization Reaction: Reacting 3-methoxybenzoyl chloride with hydrazine hydrate to form 3-methoxyphenylhydrazine.
Formation of Pyrazole Ring: Condensing 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding phenol derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
Comparison:
- Uniqueness: Ethyl 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets.
- Properties: The presence of the methoxy group at the 3-position can enhance its lipophilicity and potentially improve its bioavailability compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H14N2O3 |
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Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 1-(3-methoxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-7-8-15(14-12)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3 |
InChI Key |
UCMSUUNYZLULPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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